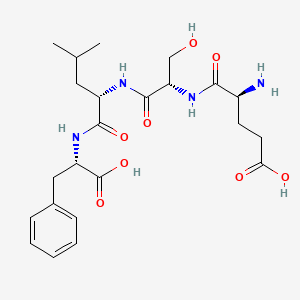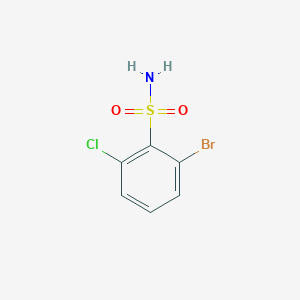
2-Bromo-6-chlorobenzenesulfonamide
Descripción general
Descripción
2-Bromo-6-chlorobenzenesulfonamide is a chemical compound with the CAS Number: 1261551-83-0 . It has a molecular weight of 270.53 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-6-chlorobenzenesulfonamide . The InChI code for this compound is 1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Screening
2-Bromo-6-chlorobenzenesulfonamide derivatives have been synthesized and assessed for their biological potential. The compounds exhibited moderate to good activities against Gram-negative & Gram-positive bacteria and showed enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. These results indicate its potential use in medicinal chemistry and drug discovery (Aziz‐ur‐Rehman et al., 2014).
Crystal Structure Analysis
The crystal structure of 2-Bromo-6-chlorobenzenesulfonamide derivatives has been studied, especially focusing on the stereostructures and absolute configurations. These studies are vital for understanding the chemical behavior and interactions of the compounds, which can be crucial in drug design and other applications in the pharmaceutical industry (Zhixu Zhou et al., 2015).
Photodynamic Therapy for Cancer Treatment
Derivatives of 2-Bromo-6-chlorobenzenesulfonamide have been used to synthesize new zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds show significant potential in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy (M. Pişkin et al., 2020).
Water and Chemical Transport Studies
2-Bromo-6-chlorobenzenesulfonamide has been used as a tracer in studies of water and chemical transport in soil and rock. Its properties make it suitable for tracing due to its relatively nonreactive nature with soil and rock constituents and its low environmental background concentrations (B. Lepore & P. Barak, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-6-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMFRDWPKLMMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)
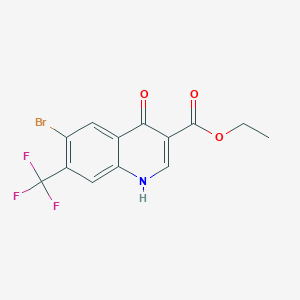
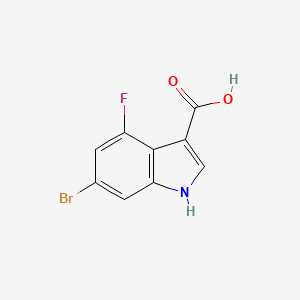

![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)

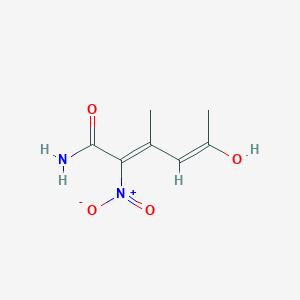
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
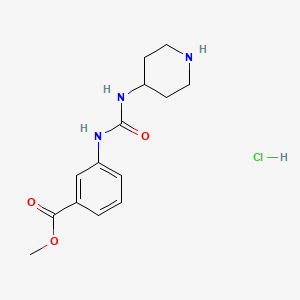
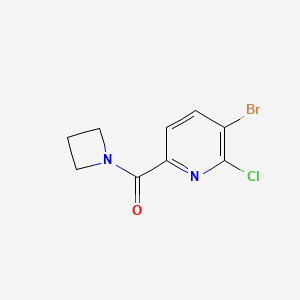
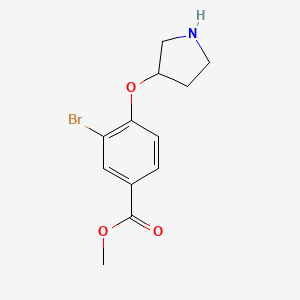
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
